molecular formula C15H9Cl3N2S B2761281 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine CAS No. 256521-70-7

5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine

Cat. No.: B2761281
CAS No.: 256521-70-7
M. Wt: 355.66
InChI Key: NWTDYAUCOZUTQK-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorophenyl groups attached to the thiazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-chlorophenacyl bromide can react with thiourea to form the thiazole ring.

    Substitution Reaction: The next step involves the introduction of the 3,5-dichlorophenyl group. This can be achieved through a nucleophilic substitution reaction where the amine group of the thiazole ring reacts with 3,5-dichlorobenzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Temperature Control: Maintaining an optimal temperature to ensure complete reaction and minimize side products.

    Catalysts: Using catalysts to enhance the reaction rate.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Phenyl Derivatives: From reduction reactions.

    Substituted Thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between thiazole derivatives and biological targets. It may serve as a model compound for investigating the binding affinities and activities of thiazole-based drugs.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Molecular Targets and Pathways

    Enzymes: The compound may target enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3-thiazol-2-amine: Lacks the 3,5-dichlorophenyl group, which may result in different chemical and biological properties.

    N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine: Lacks the 4-chlorophenyl group, potentially altering its reactivity and activity.

Uniqueness

The presence of both 4-chlorophenyl and 3,5-dichlorophenyl groups in 5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine makes it unique. These groups can influence the compound’s electronic properties, steric effects, and overall reactivity, distinguishing it from other thiazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(3,5-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-11(17)5-12(18)7-13/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTDYAUCOZUTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)NC3=CC(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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